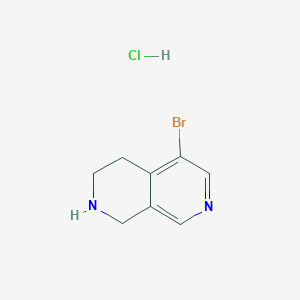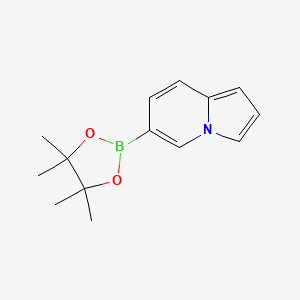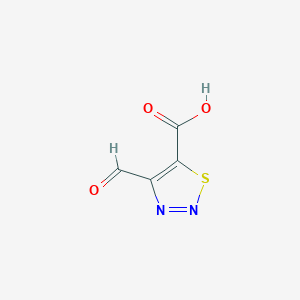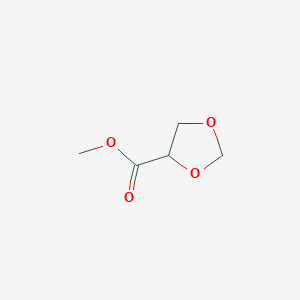![molecular formula C7H6ClN3O2S B13668344 4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13668344.png)
4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core with a chloro substituent at the 4-position and a methylsulfonyl group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step procedures. One common method includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving suitable precursors such as 2-aminopyrimidines and α,β-unsaturated carbonyl compounds.
Introduction of the Chloro Group: Chlorination can be performed using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of bases like potassium phosphate (K3PO4).
Major Products
Nucleophilic Substitution: Substituted pyrrolo[3,2-d]pyrimidines with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling Reactions: Biaryl or heteroaryl derivatives.
Applications De Recherche Scientifique
4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: It aids in the development of chemical probes for biological pathways.
Material Science: It is explored for its potential use in organic electronics and photonics.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chloro and methylsulfonyl groups can interact with specific amino acid residues in the active site of enzymes or receptors, leading to inhibition or modulation of their activity. The pyrrolo[3,2-d]pyrimidine core can also participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-(methylsulfonyl)pyrimidine: Similar structure but lacks the pyrrolo ring.
5-Chloro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine: Contains a triazole ring instead of the pyrrolo ring.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar core structure but different substitution pattern.
Uniqueness
4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of the chloro and methylsulfonyl groups with the pyrrolo[3,2-d]pyrimidine core makes it a versatile building block for the synthesis of diverse bioactive molecules.
Propriétés
Formule moléculaire |
C7H6ClN3O2S |
|---|---|
Poids moléculaire |
231.66 g/mol |
Nom IUPAC |
4-chloro-5-methylsulfonylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6ClN3O2S/c1-14(12,13)11-3-2-5-6(11)7(8)10-4-9-5/h2-4H,1H3 |
Clé InChI |
TZIINAGCBXXTMG-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1C=CC2=C1C(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13668295.png)
![[5-(Thiophen-2-YL)-1H-1,2,4-triazol-3-YL]methanol](/img/structure/B13668298.png)


![5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13668305.png)
![7-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668310.png)
![N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate](/img/structure/B13668320.png)

![6-Chloro-2,5-dimethylbenzo[d]thiazole](/img/structure/B13668332.png)


